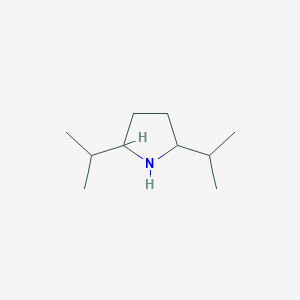
2,5-Bis(propan-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-diisopropylpyrrolidine , est un composé organique bicyclique. Sa formule chimique est C10H21N, et sa masse moléculaire est de 191,74 g/mol. Le composé comporte un cycle pyrrolidine avec deux groupes isopropyle attachés aux positions 2 et 5. Il existe sous forme d'huile et se trouve généralement sous forme de sel d'hydrochlorure .
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse conduisent à la formation de 2,5-bis(propan-2-yl)pyrrolidine. Une méthode courante implique la cyclisation du N,N-diisopropylaminoacétonitrile à l'aide d'une base forte. La réaction se déroule via une substitution nucléophile intramoléculaire, conduisant à la formation du cycle pyrrolidine .
Production industrielle : Bien que les méthodes de production à l'échelle industrielle ne soient pas largement documentées, la synthèse à l'échelle du laboratoire fournit une base pour les processus à plus grande échelle. Les chercheurs utilisent souvent des réactifs comme l'hydrure de sodium (NaH) ou l'amidure de sodium (NaNH2) pour faciliter la cyclisation .
Analyse Des Réactions Chimiques
2,5-Bis(propan-2-yl)pyrrolidine participe à diverses réactions chimiques :
Oxydation : Il peut subir des réactions d'oxydation, conduisant à la formation des pyrrolidinones correspondantes.
Réduction : La réduction du cycle pyrrolidine peut donner des dérivés saturés.
Substitution : Des réactions de substitution nucléophile se produisent à l'atome d'azote, permettant des modifications de groupes fonctionnels.
Réactifs courants : L'hydrure de sodium (NaH), l'amidure de sodium (NaNH) et d'autres bases fortes sont souvent utilisés.
Principaux produits : Ces réactions donnent des dérivés avec des substituants modifiés sur le cycle pyrrolidine .
Applications De Recherche Scientifique
2,5-Bis(propan-2-yl)pyrrolidine trouve des applications dans divers domaines :
Chimie : En tant qu'échafaudage polyvalent, il sert de point de départ pour la conception de nouvelles molécules aux propriétés spécifiques.
Biologie : Les chercheurs explorent ses interactions avec les cibles biologiques, notamment les enzymes et les récepteurs.
Médecine : Les investigations se concentrent sur les applications thérapeutiques potentielles, telles que les agents anti-inflammatoires ou antiviraux.
Industrie : Sa structure unique peut inspirer le développement de nouveaux matériaux ou catalyseurs .
5. Mécanisme d'action
Le mécanisme d'action du composé dépend de son application spécifique. Il pourrait impliquer la liaison aux récepteurs, l'inhibition enzymatique ou la modulation des voies cellulaires. Des recherches supplémentaires sont nécessaires pour élucider ces mécanismes de manière exhaustive.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these mechanisms comprehensively.
Comparaison Avec Des Composés Similaires
Bien que 2,5-Bis(propan-2-yl)pyrrolidine soit unique en raison de ses substituants isopropyle, d'autres dérivés de la pyrrolidine existent. Parmi les exemples notables, citons la N-méthylpyrrolidine et la N-éthylpyrrolidine.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
CITAJXRBKWJHJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


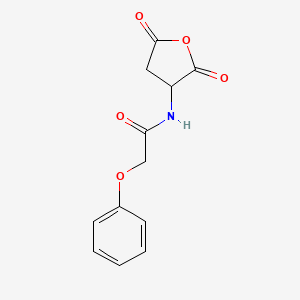
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
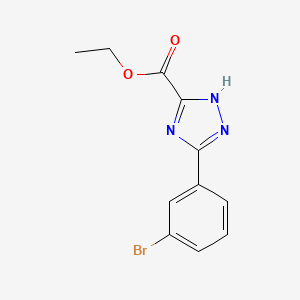
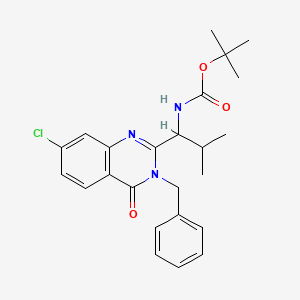
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
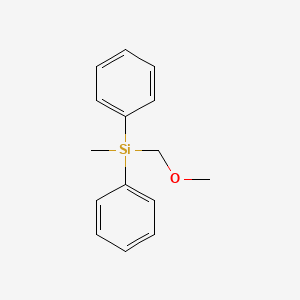



![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
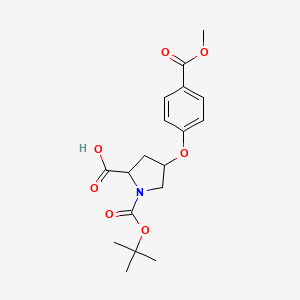


![2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
